molecular formula C13H21N3O2 B1318926 tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 158654-96-7

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1318926
CAS No.: 158654-96-7
M. Wt: 251.32 g/mol
InChI Key: UTUVUXYKFFKIKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, with the molecular formula C13H21N3O2C_{13}H_{21}N_{3}O_{2} and a molecular weight of 251.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 158654-96-7
  • Molecular Weight : 251.33 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the modulation of inflammatory pathways. The compound has been studied for its role as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses.

Key Findings:

  • NLRP3 Inhibition : Research indicates that derivatives of this compound exhibit concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. Notably, some derivatives showed up to 60% inhibition at optimal concentrations .
  • Anti-pyroptotic Activity : The compound demonstrated significant anti-pyroptotic effects, which are crucial for reducing cell death associated with inflammatory diseases .

Biological Activity Data Table

Activity Concentration (µM) Inhibition (%) Reference
IL-1β Release1019.4
Pyroptosis1024.9
Maximal Inhibition5060

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Inflammatory Disease Models : In vitro studies have shown that this compound significantly reduces inflammatory markers in macrophage cell lines, suggesting its potential therapeutic role in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary data suggest that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these effects fully.

Properties

IUPAC Name

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVUXYKFFKIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591212
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-96-7
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10 wt %, 0.100 g) was added to a solution tert-butyl 4-(1H-imidazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.300 g, 1.20 mmol) in ethanol (20 mL), and the mixture stirred under a hydrogen atmosphere at room temperature for 2 h. The reaction mixture was filtered, and the filtrate was concentrated under vacuum to afford tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (0.300 g, 99%) as an off-white solid. MS (ESI, pos. ion) m/z 252 [M+H]+.
Name
tert-butyl 4-(1H-imidazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (7.5 g) and palladium on carbon (10%, 1 g) in ethanol (150 mL) was hydrogenated at 30 psi overnight. The catalyst was removed by filtration through celite and the filtrate was evaporated to give tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (7.5 g).
Name
tert-butyl 4-(1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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